5-Bromo-4-methyl-2-nitroanisole chemical properties
5-Bromo-4-methyl-2-nitroanisole chemical properties
An In-Depth Technical Guide to 5-Bromo-4-methyl-2-nitroanisole for Advanced Research
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 5-Bromo-4-methyl-2-nitroanisole (CAS No. 1089281-86-6), a substituted aromatic compound with significant potential as a building block in medicinal chemistry and organic synthesis. This guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and practical applications, grounded in authoritative chemical principles.
Core Molecular Identity and Physicochemical Profile
5-Bromo-4-methyl-2-nitroanisole is an organic compound characterized by an anisole framework substituted with bromo, methyl, and nitro groups.[1] The specific arrangement of these functional groups dictates its electronic properties and reactivity, making it a versatile intermediate.
The IUPAC name for this compound is 1-bromo-5-methoxy-2-methyl-4-nitrobenzene.[2] Its molecular structure is visualized below.
Caption: 2D structure of 5-Bromo-4-methyl-2-nitroanisole.
Table 1: Key Identifiers and Computed Physicochemical Properties The following table summarizes the essential identifiers and computed properties for 5-Bromo-4-methyl-2-nitroanisole. It is critical to note that experimental values for properties such as melting and boiling points are not widely reported in the literature; therefore, values from computational models are provided.
| Property | Value | Source |
| CAS Number | 1089281-86-6 | [1][3] |
| Molecular Formula | C₈H₈BrNO₃ | [1][2] |
| Molecular Weight | 246.06 g/mol | [1][2] |
| IUPAC Name | 1-bromo-5-methoxy-2-methyl-4-nitrobenzene | [2] |
| XLogP3 (Computed) | 2.8 | [2][4] |
| Topological Polar Surface Area | 55.1 Ų | [2][4] |
| Hydrogen Bond Donor Count | 0 | [2][4] |
| Hydrogen Bond Acceptor Count | 3 | [2][4] |
| Rotatable Bond Count | 1 | [2][4] |
Synthetic Strategy: A Regiochemical Analysis
While specific preparations of 5-Bromo-4-methyl-2-nitroanisole are not extensively documented, a logical synthetic route can be devised based on fundamental principles of electrophilic aromatic substitution. The key challenge lies in controlling the regiochemistry of the nitration and bromination steps. A plausible retro-synthetic approach suggests starting from a more readily available precursor, 4-methylanisole.
Proposed Synthetic Workflow:
Caption: Key reaction pathways for synthetic diversification.
Predicted Spectroscopic Signature
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Signature | Rationale |
| ¹H NMR | δ ~7.8-8.0 ppm (s, 1H, H-3) δ ~7.0-7.2 ppm (s, 1H, H-6) δ ~3.9-4.0 ppm (s, 3H, -OCH₃) δ ~2.3-2.4 ppm (s, 3H, -CH₃) | The proton at C3 is deshielded by the adjacent electron-withdrawing nitro group. The proton at C6 is in a more neutral environment. The methoxy and methyl protons appear as sharp singlets in their expected regions. |
| ¹³C NMR | 8 distinct signals expected. C-NO₂ (~145-150 ppm) C-O (~155-160 ppm) C-Br (~110-115 ppm) Aromatic C-H (~115-130 ppm) C-CH₃ (~135-140 ppm) -OCH₃ (~56 ppm) -CH₃ (~20 ppm) | The chemical shifts are dictated by the electron-donating and withdrawing nature of the substituents. Carbons directly attached to heteroatoms (O, N, Br) show the most significant shifts. |
| IR Spectroscopy | ~2950-2850 cm⁻¹ (C-H stretch) ~1600, ~1480 cm⁻¹ (C=C aromatic stretch) ~1520 cm⁻¹ (asymmetric NO₂ stretch) ~1340 cm⁻¹ (symmetric NO₂ stretch) ~1250 cm⁻¹ (Ar-O-C stretch) | These absorption bands are characteristic of the functional groups present in the molecule. The strong stretches for the nitro group are particularly diagnostic. |
Protocol Example: Reduction of the Nitro Group
To illustrate the practical application of this compound, the following is a detailed, self-validating protocol for the reduction of the nitro group to an amine, a crucial step for further derivatization.
Objective: To synthesize 5-Bromo-4-methyl-2-aminoanisole.
Materials:
-
5-Bromo-4-methyl-2-nitroanisole (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH), 5M solution
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-Bromo-4-methyl-2-nitroanisole (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (4.0 eq) to the solution. Slowly add concentrated HCl. Causality: The reaction is exothermic; slow addition prevents overheating. HCl creates the acidic medium required for the reduction mechanism.
-
Reaction Execution: Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 2-4 hours). Trustworthiness: TLC provides a direct visual confirmation of reaction completion, preventing premature workup or unnecessary heating.
-
Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly basify the mixture by adding 5M NaOH solution until the pH is ~8-9. A white precipitate of tin salts will form. Causality: Basification deprotonates the newly formed aniline, making it soluble in organic solvents, and precipitates the tin as its hydroxide.
-
Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel, and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers. Wash sequentially with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous MgSO₄. Causality: The washes remove residual acid and water, ensuring the purity of the final product upon solvent evaporation.
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The product, 5-Bromo-4-methyl-2-aminoanisole, can be further purified by column chromatography if necessary.
Safety and Handling
As a halogenated nitroaromatic compound, 5-Bromo-4-methyl-2-nitroanisole must be handled with appropriate care. While a specific MSDS is not widely available, data from structurally related compounds suggest the following precautions.
-
Hazard Classification (Anticipated): Likely to be harmful if swallowed, and may cause skin and eye irritation. [5]* Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [6]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [7]* Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Disclaimer: This safety information is based on analogous structures. Always consult a specific, supplier-provided Safety Data Sheet (SDS) before handling this chemical.
References
-
PubChem. 5-Bromo-4-methyl-2-nitroanisole | C8H8BrNO3 | CID 59441753. [Link]
-
PubChem. 5-Bromo-2-methyl-4-nitroaniline | C7H7BrN2O2 | CID 84820008. [Link]
-
PubChem. 2-Bromo-4-methyl-5-nitroanisole | C8H8BrNO3 | CID 284744. [Link]
-
ChemDmart. Safety data sheet for 3-Bromoanisole. [Link]
Sources
- 1. CAS 1089281-86-6: 5-Bromo-4-methyl-2-nitroanisole [cymitquimica.com]
- 2. 5-Bromo-4-methyl-2-nitroanisole | C8H8BrNO3 | CID 59441753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rndmate.com [rndmate.com]
- 4. 2-Bromo-4-methyl-5-nitroanisole | C8H8BrNO3 | CID 284744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
